molecular formula C12H16N2O5S B11793901 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B11793901
M. Wt: 300.33 g/mol
InChI Key: ZRFOIIJBSXSKOP-UHFFFAOYSA-N
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Description

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-2-oxo-1,2-dihydropyridin-3-yl intermediate, which is then subjected to sulfonylation and subsequent coupling with piperidine-4-carboxylic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques like automated synthesis and purification systems to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylates, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

1-(1-methyl-2-oxopyridin-3-yl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O5S/c1-13-6-2-3-10(11(13)15)20(18,19)14-7-4-9(5-8-14)12(16)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17)

InChI Key

ZRFOIIJBSXSKOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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